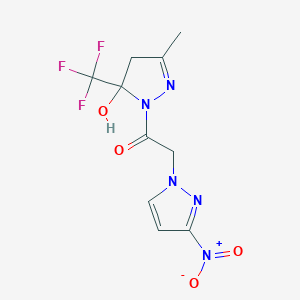![molecular formula C16H15ClF3N3O2 B279798 ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)
ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits cell proliferation by inducing cell cycle arrest in the G1 phase.
In addition, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in neuronal cells. It also enhances the expression of neurotrophic factors such as BDNF and NGF, which are involved in neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments is its potential as a lead compound for the development of new drugs. Its ability to inhibit cancer cell growth and protect neurons from damage makes it a promising candidate for drug development.
However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate. One potential direction is the development of new drug formulations that improve its solubility and bioavailability.
Another potential direction is the investigation of its potential as a treatment for other diseases such as diabetes and cardiovascular disease. Studies have shown that this compound has anti-inflammatory and antioxidant effects, which could make it a potential candidate for the treatment of these diseases.
In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. This could help in the development of more specific and effective drugs based on this compound.
Synthesemethoden
The synthesis of Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been reported in several scientific studies. One of the most common methods involves the reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, trifluoroacetic acid, and hydrazine hydrate under reflux conditions. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Another potential application of this compound is in the field of neuropharmacology. Studies have shown that this compound has a neuroprotective effect and can help prevent neuronal damage caused by oxidative stress. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C16H15ClF3N3O2 |
|---|---|
Molekulargewicht |
373.76 g/mol |
IUPAC-Name |
ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C16H15ClF3N3O2/c1-2-25-15(24)11-8-21-23-13(16(18,19)20)7-12(22-14(11)23)9-3-5-10(17)6-4-9/h3-6,8,12-13,21H,2,7H2,1H3 |
InChI-Schlüssel |
SGLLLQVOGRPNIE-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)C1=CNN2C1=NC(CC2C(F)(F)F)C3=CC=C(C=C3)Cl |
SMILES |
CCOC(=O)C1=CNN2C1=NC(CC2C(F)(F)F)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCOC(=O)C1=CNN2C1=NC(CC2C(F)(F)F)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279716.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B279718.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279719.png)
![2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B279720.png)
![2-[1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B279721.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide](/img/structure/B279729.png)


![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile](/img/structure/B279734.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![[5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-2-furanyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B279737.png)
